{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that features a unique structure with two pyrazole rings connected by a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole rings: The pyrazole rings can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic conditions.
Introduction of the fluoroethyl group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Coupling of the pyrazole rings: The final step involves coupling the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of azido derivatives.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- {[1-(2-bromoethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine imparts unique electronic properties that can enhance its binding affinity to molecular targets. This makes it a valuable compound for drug development and other applications where specific molecular interactions are crucial.
Properties
Molecular Formula |
C11H16FN5 |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H16FN5/c1-16-11(2-5-14-16)9-13-8-10-3-6-17(15-10)7-4-12/h2-3,5-6,13H,4,7-9H2,1H3 |
InChI Key |
JOCYLFJKFPZYJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
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